molecular formula C19H20O4 B6419032 methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate CAS No. 1031514-47-2

methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate

Cat. No. B6419032
CAS RN: 1031514-47-2
M. Wt: 312.4 g/mol
InChI Key: RTODORLGTLVDFK-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate (MDMB) is a synthetic organic compound that has been widely used in research laboratories for various purposes. It is an analog of the naturally occurring compound benzofuran, and is commonly used as a reagent in organic synthesis. MDMB is also known as 4-methoxy-N-methyl-benzofuran and has a molecular formula of C14H14O3. MDMB is a white, crystalline solid that has a melting point of 94-95°C and a boiling point of 200-210°C.

Scientific Research Applications

MDMB has been widely used in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and drug discovery. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, MDMB has been used for the study of enzyme inhibition and for the preparation of drug metabolites.

Mechanism of Action

Target of Action

The primary targets of “methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate” are currently unknown. This compound is a derivative of benzofuran , a heterocyclic compound that has been found in various natural products and has exhibited various biological activities . .

Mode of Action

As a benzofuran derivative, it may share some of the biological activities associated with other benzofuran compounds . .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities , suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not well-studied. The compound’s bioavailability, metabolism, and excretion patterns remain unknown. It’s worth noting that the compound’s solubility and stability, which can influence its pharmacokinetic properties, may vary depending on the environment .

Result of Action

Given the diverse biological activities associated with benzofuran derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

Advantages and Limitations for Lab Experiments

The use of MDMB in laboratory experiments has several advantages. It is relatively inexpensive, readily available, and easy to handle. In addition, MDMB is highly soluble in organic solvents, making it suitable for use in a variety of laboratory experiments. However, MDMB is not suitable for use in humans due to its potential toxicity, and it should only be used in laboratory experiments under strict safety precautions.

Future Directions

The use of MDMB in scientific research is likely to increase in the future. MDMB could potentially be used in the development of new drugs, as it has been shown to have a variety of biochemical and physiological effects. In addition, MDMB could be used in the study of enzyme inhibition and in the preparation of drug metabolites. Finally, MDMB could be used to study the interaction between drugs and enzymes, and to develop new methods of drug delivery.

Synthesis Methods

MDMB can be synthesized from a variety of starting materials, including benzofuran, methyl benzoate, and dimethylbenzene. The most common method of synthesis involves the reaction of benzofuran with methyl benzoate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures (100-150°C) and the resulting product is a white, crystalline solid.

properties

IUPAC Name

methyl 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-19(2)11-15-5-4-6-16(17(15)23-19)22-12-13-7-9-14(10-8-13)18(20)21-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTODORLGTLVDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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